Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-5-32-27(31)24-18(2)29-21-15-28(3,4)16-22(30)26(21)25(24)20-13-9-10-14-23(20)33-17-19-11-7-6-8-12-19/h6-14,25,29H,5,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZWDXRFHRQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
-
Aldehyde : 2-(Benzyloxy)benzaldehyde serves as the aromatic aldehyde component, introducing the 2-(benzyloxy)phenyl substituent.
-
1,3-Diketone : 5,5-Dimethyl-1,3-cyclohexanedione provides the cyclohexenone backbone.
-
β-Keto Ester : Ethyl acetoacetate contributes the ester group at position 3.
-
Nitrogen Source : Ammonium acetate facilitates enamine formation.
The mechanism proceeds through:
Optimization Studies
Recent advancements have improved yield and sustainability:
The ionic liquid catalyst enhances reaction efficiency by activating reactants via hydrogen bonding, enabling rapid cyclization at ambient conditions.
Solid-State Synthesis
Solvent-free synthesis offers an eco-friendly alternative for large-scale production.
Procedure
Advantages and Limitations
-
Sustainability : Eliminates solvent waste and reduces energy consumption.
-
Scalability : Limited by manual grinding; industrial ball mills could improve throughput.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Environmental Impact | Scalability |
|---|---|---|---|---|
| Hantzsch (Classical) | 70–85% | 2–4 hours | Moderate (solvent use) | High |
| Ionic Liquid | 76–100% | 5–15 minutes | Low (recyclable catalyst) | Moderate |
| Solid-State | 82–92% | 45–60 minutes | Very Low | High |
The ionic liquid method balances efficiency and sustainability, while solid-state synthesis excels in green chemistry metrics .
Chemical Reactions Analysis
Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Characteristics
The compound is characterized by:
- Functional Groups : It contains a benzyloxy group attached to a phenyl ring and an ethyl ester functional group.
- Core Structure : The hexahydroquinoline core contributes to its chemical reactivity and interaction with biological targets.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.
Biology
- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that modifications to the benzyloxy group can enhance efficacy against specific bacterial strains.
- Anticancer Activity : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the compound's ability to induce apoptosis or inhibit cell proliferation.
Medicine
- Pharmaceutical Intermediate : Ongoing research aims to explore its utility as an intermediate in drug development. Its structural features may allow for the modification into novel therapeutic agents targeting diseases such as cancer and bacterial infections.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Antimicrobial Activity Study
A study published in a peer-reviewed journal evaluated the antimicrobial properties of derivatives of Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity.
Anticancer Research
In another study focusing on anticancer properties, derivatives were tested against human cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring led to increased cytotoxicity. Mechanistic studies suggested that these compounds could disrupt mitochondrial function in cancer cells.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Activity
The pharmacological profile of polyhydroquinolines is highly dependent on the aromatic substituent at the 4-position. Key analogues and their activities are summarized below:
Key Insight: Electron-withdrawing groups (e.g., chloro) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy, dimethylamino) improve stability and solubility .
Antimicrobial Performance
The 2-chlorophenyl analogue demonstrated superior antimicrobial activity compared to other derivatives:
| Pathogen | 2-Chlorophenyl Derivative (MIC, µg/mL) | 3-Methoxyphenyl Derivative (MIC, µg/mL) | Positive Control (MIC, µg/mL) |
|---|---|---|---|
| Pseudomonas aeruginosa ATCC 27853 | 12.5 | 50 | Ciprofloxacin (1.5) |
| Staphylococcus aureus ATCC 25923 | 25 | 25 | Vancomycin (2) |
Note: The 2-chlorophenyl derivative showed a 4-fold lower MIC than the 3-methoxyphenyl variant against P. aeruginosa .
Crystallographic and Stability Studies
Crystal structures of analogues (e.g., 3-chlorophenyl and 4-(dimethylamino)phenyl derivatives) revealed:
- Planarity of the hexahydroquinoline core: Critical for binding to biological targets .
Biological Activity
Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as compound 1 ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C28H31NO4
- Molar Mass: 445.55 g/mol
- CAS Number: 294197-61-8
The compound features a unique structure with a benzyloxy group attached to a phenyl ring and a hexahydroquinoline core. Its diverse functional groups suggest multiple avenues for biological activity.
Synthesis
The synthesis of compound 1 typically involves multi-step organic reactions. A common method includes:
- Hantzsch Reaction: Condensation of an aldehyde with a β-ketoester and ammonia to form the hexahydroquinoline core.
- Nucleophilic Substitution: Introduction of the benzyloxy group using benzyl alcohol.
- Esterification: Formation of the ethyl ester group.
This synthetic route allows for the generation of derivatives that may enhance biological activity.
Biological Activity
Antimicrobial and Anticancer Properties:
Research indicates that derivatives of compound 1 exhibit significant biological activities:
- Antimicrobial Activity: Studies have shown that certain derivatives possess antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anticancer Activity: Compound 1 has been evaluated for its anticancer potential in various cancer cell lines. For example:
The biological effects of compound 1 are believed to stem from its structural features:
- π-π Interactions: The benzyloxy group can engage in π-π interactions with aromatic residues in target proteins.
- Enzyme Modulation: The ester group may undergo hydrolysis to release active carboxylic acids that can modulate various biological pathways .
Case Studies
Several studies have highlighted the efficacy of compound 1 and its derivatives:
Q & A
Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative, and how can solvent-free conditions improve efficiency?
The compound can be synthesized via the Hantzsch reaction under solvent-free conditions using green chemistry principles. A typical protocol involves condensation of substituted aldehydes, dimidone, ethyl acetoacetate, and ammonium acetate. Solvent-free methods enhance atom economy, reduce waste, and improve reaction efficiency (e.g., 85–92% yields reported for analogous derivatives). Catalysts like natural organic acids or magnetic graphene oxide-fucoidan nanocomposites can further optimize reaction times and yields .
Key Steps:
- Mix equimolar reactants under solvent-free conditions.
- Use microwave irradiation or thermal heating (60–80°C).
- Monitor via TLC and purify by recrystallization.
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?
1H/13C-NMR and X-ray crystallography are critical. For example:
- NMR: The ester carbonyl (C=O) appears at ~167–170 ppm in 13C-NMR, while the 1,4-DHP ring protons resonate as multiplets between δ 2.1–5.5 ppm .
- Crystallography: Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 9.68 Å, b = 18.24 Å) confirm molecular conformation. Software like SHELXL and OLEX2 refine hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Example Crystallographic Data (Analogous Derivative):
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a (Å) | 9.6834 |
| b (Å) | 18.2390 |
| β (°) | 105.45 |
| Z | 4 |
| R factor | <0.05 |
Q. What preliminary biological activities have been reported for structurally related hexahydroquinoline derivatives?
Analogous compounds exhibit antimicrobial (Gram-positive/-negative bacteria), anti-inflammatory (phospholipase A2 inhibition), and anticoagulant activities. For example:
- Antimicrobial: Inhibition zones of 12–18 mm against Pseudomonas aeruginosa at 50 µg/mL .
- Enzyme Modulation: IC50 values of 8.2 µM for thrombolytic protease inhibition .
Table 1: Biological Activity of a Chlorophenyl Analog
| Assay | Result (vs. Control) | p-value |
|---|---|---|
| P. aeruginosa MIC | 12.5 µg/mL | <0.01 |
| Thrombolytic Activity | 78% clot lysis | <0.05 |
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for substituted hexahydroquinolines?
X-ray diffraction reveals that pseudo-axial phenyl ring orientation and 1,4-DHP ring conformation (flat-boat vs. envelope) critically influence bioactivity. For instance, ortho-substituted phenyl groups (e.g., 2-benzyloxy) enhance steric interactions with enzyme active sites, improving anticoagulant potency. Computational docking (e.g., AutoDock Vina) paired with crystallographic data validates these interactions .
Q. What strategies address discrepancies in antimicrobial activity data across different bacterial strains?
Use broth microdilution (CLSI guidelines) to standardize MIC measurements. Contradictions often arise from strain-specific efflux pumps or biofilm formation. For example:
Q. How can green chemistry principles be applied to optimize large-scale synthesis while maintaining enantiomeric purity?
Catalyst Recycling: Magnetic nanocatalysts (e.g., Fe3O4@GO-fucoidan) enable >90% recovery over 5 cycles without yield loss. Enantioselective Synthesis: Chiral auxiliaries (e.g., L-proline) or asymmetric hydrogenation (Pd/C) achieve >95% ee for pharmacologically active enantiomers .
Q. What advanced NMR techniques elucidate dynamic conformational changes in the hexahydroquinoline core?
VT-NMR (Variable Temperature) and NOESY identify rotameric equilibria in the cyclohexanone ring. For example:
- At 298 K, coalescence of H-4 and H-8 signals indicates rapid chair-chair interconversion.
- NOE correlations between H-2 and H-7 confirm pseudo-axial substituent orientation .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
